molecular formula C6H6ClN3O B2970264 Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride CAS No. 2305253-47-6

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride

Cat. No.: B2970264
CAS No.: 2305253-47-6
M. Wt: 171.58
InChI Key: UWICGADCJLPABR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride is a chemical compound with the molecular formula C₆H₅N₃O·HCl It is a derivative of benzo[c][1,2,5]oxadiazole, featuring an amine group at the 5-position and a hydrochloride counterion

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminobenzonitrile with nitrous acid, followed by hydrochloric acid treatment to form the hydrochloride salt.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient routes such as the use of transition metal catalysts to improve yield and purity. The reaction conditions typically include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions of the benzene ring can lead to a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced amines.

  • Substitution products: A wide range of substituted benzo[c][1,2,5]oxadiazoles.

Scientific Research Applications

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzo[c][1,2,5]thiadiazole

  • Benzofurazan

  • 2,1,3-benzoxadiazole

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Properties

IUPAC Name

2,1,3-benzoxadiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICGADCJLPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-47-6
Record name 2,1,3-benzoxadiazol-5-amine hydrochloride
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